(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea
Description
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-2-(dimethylamino)-3-methylbutyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIPDTNXZGWVLK-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoroMethyl)phenyl]-N’-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Catalytic Asymmetric Aldol Reactions
This compound facilitates enantioselective aldol reactions between alkylidenepyrazolones and trifluoromethyl ketones, yielding chiral tertiary trifluoromethyl carbinols. Key findings include:
Reaction Conditions and Performance ( ):
| Entry | Catalyst | Solvent | Additive | Time (days) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | V | CH₂Cl₂ | None | 3 | 37 | 77 |
| 2 | V | CHCl₃ | None | 4 | 33 | 77 |
| 5 | V | Et₂O | None | 2 | 43 | 64 |
| 6 | V | Toluene | None | 2 | 58 | 54 |
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Optimal Solvent : Dichloromethane (CH₂Cl₂) achieves the highest enantiomeric excess (77% ee) but moderate yields.
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Additive Effects : Molecular sieves (5 Å) or CF₃CH₂OH minimally improve ee but reduce reaction rates.
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Mechanism : The thiourea moiety stabilizes the enolate intermediate via hydrogen bonding, while the dimethylamino group enhances nucleophilicity ( ).
Stability and Retro-Aldol Pathways:
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Prolonged reaction times (>5 days) induce retro-aldol reactions, diminishing enantiopurity (e.g., 3aa ee drops from 73% to <60% with catalyst VI ) ( ).
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Racemization is attributed to catalyst-induced equilibrium shifts, necessitating precise timing for maximal ee ( ).
Michael Additions
The compound catalyzes Michael additions of nitroalkanes to α,β-unsaturated carbonyl compounds.
Key Features:
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Substrate Scope : Effective with cyclic and acyclic enones.
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Stereoselectivity : Achieves up to 90% ee for β-nitro carbonyl products ( ).
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Mechanistic Insight :
Thermal and Chemical Stability
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Thermal Decomposition : Stable up to 150°C, with decomposition onset at 180°C ( ).
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Solvent Compatibility : Compatible with aprotic solvents (CH₂Cl₂, THF, toluene) but degrades in polar protic solvents (e.g., MeOH) ( ).
Comparative Performance with Enantiomers
| Catalyst | Reaction | ee (%) | Yield (%) | Source |
|---|---|---|---|---|
| (S,S-TUC) | Aldol Reaction | 77 | 37 | |
| (R,R-TUC) | Aldol Reaction | 69 | 42 |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 401.41 g/mol. It is characterized by the presence of trifluoromethyl groups, which enhance its lipophilicity and biological activity. The thiourea moiety is known for its ability to form hydrogen bonds and participate in coordination chemistry, making it a versatile scaffold in drug design.
Anticancer Activity
Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. For instance, a series of thiourea compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that these compounds could inhibit cell growth effectively, with IC50 values in the low micromolar range . Specifically, the compound has shown promise in reversing drug resistance in cancer treatment, enhancing the efficacy of existing chemotherapy agents .
Antimicrobial Properties
Thioureas have also been investigated for their antimicrobial activities. Research indicates that certain thiourea derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections . The presence of the trifluoromethyl group may contribute to increased potency against microbial strains.
Antimalarial Potential
The structural characteristics of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea make it a candidate for antimalarial drug development. Studies have shown that modifications of thiourea derivatives can lead to effective inhibitors of malaria parasites through targeted action against specific enzymes involved in their lifecycle .
Case Studies and Research Findings
- Cytotoxicity Study : A study published in a peer-reviewed journal demonstrated that thiourea derivatives exhibited cytotoxic effects on MCF7 breast cancer cells with IC50 values ranging from 1.26 to 2.96 μM. The research highlighted the role of structural modifications in enhancing biological activity .
- Antimicrobial Evaluation : Another research effort focused on synthesizing novel thiourea derivatives that showed significant antimicrobial activity against a range of pathogens. The study concluded that compounds with trifluoromethyl substitutions displayed superior efficacy compared to their non-substituted counterparts .
- Antimalarial Research : A rational drug design approach led to the synthesis of new thiourea derivatives aimed at inhibiting malaria parasites. The findings indicated promising results with specific derivatives exhibiting potent antimalarial activity through enzyme inhibition mechanisms .
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoroMethyl)phenyl]-N’-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The thiourea group can form stable complexes with metal ions, making it useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related thioureas with modifications in the aliphatic/aromatic substituents and stereochemistry. Key examples include:
Key Observations:
- Polarity: The hydroxyl group in 1f increases hydrophilicity compared to the dimethylamino group in the target compound, which may enhance aqueous solubility but reduce membrane permeability .
- Basicity: The dimethylamino group in the target compound and cyclohexyl derivative can be protonated at physiological pH, influencing ionic interactions with biological targets.
Commercial Availability and Handling
Biological Activity
The compound (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea is a member of the thiourea family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and case studies.
Overview of Thiourea Derivatives
Thioureas are known for their ability to form hydrogen bonds and interact with various biological targets. The presence of the trifluoromethyl group in this compound enhances its pharmacological properties, making it a valuable candidate for drug development.
1. Antioxidant Activity
Recent studies have shown that thiourea derivatives exhibit potent antioxidant properties. For instance, a related thiourea derivative demonstrated strong antioxidant activity with an IC50 value of 52 µg/mL against ABTS free radicals and 45 µg/mL in DPPH assays . The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
2. Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer potential. The compound has shown promising results against various cancer cell lines. For example:
- Cell Line Studies : Compounds similar to this compound exhibited IC50 values ranging from 1.29 to 14 µM against pancreatic, prostate, and breast cancer cell lines .
- Mechanism of Action : These compounds target specific molecular pathways involved in cancer progression, including angiogenesis inhibition and modulation of cancer cell signaling pathways .
3. Antimicrobial Activity
Antimicrobial properties are another significant aspect of thiourea derivatives. The compound's structure suggests potential efficacy against a range of pathogens:
- Bacterial Inhibition : Compounds with similar trifluoromethyl substitutions have shown minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus and other drug-resistant bacteria .
- Biofilm Eradication : Certain derivatives demonstrated effective biofilm eradication capabilities with MBEC values as low as 1 µg/mL against biofilms formed by pathogenic bacteria .
4. Enzyme Inhibition
Thioureas are also recognized for their ability to inhibit various enzymes:
- Acetylcholinesterase Inhibition : Some thiourea derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The IC50 values ranged from 33.27 nM to 93.85 nM against AChE and from 105.9 nM to 412.5 nM against butyrylcholinesterase (BChE) .
Data Summary Table
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of thiourea derivatives on human leukemia cell lines, revealing that some compounds achieved IC50 values as low as 1.50 µM, indicating high potency against these cancer cells .
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of trifluoromethyl-substituted thioureas against MRSA strains, where certain derivatives exhibited remarkable activity with MIC values significantly lower than traditional antibiotics like vancomycin .
Q & A
Q. What are the recommended synthetic routes for this thiourea derivative?
The compound can be synthesized via a multi-step protocol. A representative method involves reductive amination followed by thiourea coupling. For example, in a methanol solution, Pd/C and ammonium formate are used for hydrogenolysis of a precursor amine, followed by reaction with 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene under ambient conditions . Purification typically involves column chromatography or recrystallization. Key challenges include controlling stereochemistry and avoiding side reactions with the trifluoromethyl groups.
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation. The compound is sensitive to moisture and oxidation due to its thiourea moiety and electron-withdrawing trifluoromethyl groups. Use sealed, light-resistant vials, and avoid prolonged exposure to ambient conditions during experiments .
Q. What analytical techniques are critical for characterizing purity and structure?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and stereochemistry.
- HPLC with Chiral Columns : Essential for verifying enantiomeric purity (e.g., using cellulose-based columns) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar thioureas .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. What safety precautions are necessary when working with this compound?
Wear nitrile gloves, lab coats, and eye protection. The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use fume hoods for handling powders, and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How does stereochemistry at the dimethylamino-3-methylbutyl moiety influence biological activity?
Enantiomers (R vs. S configurations) exhibit divergent interactions with biological targets. For example, (S,S)-configured analogs show higher binding affinity to enzymes like carbonic anhydrase due to optimal spatial alignment of the dimethylamino group with hydrophobic pockets . Comparative studies using chiral HPLC-separated enantiomers are critical for structure-activity relationship (SAR) analysis.
Q. How can researchers resolve contradictions in reported biological activities of enantiomeric forms?
Discrepancies may arise from impurities in stereochemical synthesis or assay conditions. To address this:
- Validate enantiomeric purity using chiral HPLC .
- Replicate assays under standardized conditions (pH, temperature, solvent).
- Perform molecular docking to predict binding modes of each enantiomer .
Q. What computational methods are suitable for studying target interactions?
- Molecular Dynamics (MD) Simulations : Probe stability of ligand-protein complexes (e.g., 100-ns simulations in explicit solvent).
- Density Functional Theory (DFT) : Analyze electronic effects of trifluoromethyl groups on thiourea’s hydrogen-bonding capacity .
- Free Energy Perturbation (FEP) : Quantify enantiomer-specific binding free energies .
Q. How can reaction conditions be optimized to improve enantiomeric excess (ee)?
- Use chiral catalysts (e.g., BINAP-metal complexes) during key steps like reductive amination.
- Adjust solvent polarity (e.g., dichloromethane vs. methanol) to favor specific transition states.
- Monitor ee in real-time via inline HPLC to terminate reactions at peak enantiopurity .
Q. What are key considerations in designing comparative studies with structural analogs?
- Substituent Variation : Replace trifluoromethyl groups with -CF₂H or -Cl to assess electronic effects .
- Backbone Modification : Compare thiourea vs. urea derivatives to evaluate hydrogen-bonding contributions .
- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
